molecular formula C17H26N2O5 B2985328 Boc-D-Dab(Z)-Ol CAS No. 197892-17-4

Boc-D-Dab(Z)-Ol

Cat. No.: B2985328
CAS No.: 197892-17-4
M. Wt: 338.404
InChI Key: SLMOCVXNGYHGJK-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Dab(Z)-Ol, also known as ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an amino acid with two amino groups. The compound is often used in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Dab(Z)-Ol is synthesized through a series of chemical reactions involving the protection of amino groups. The synthesis typically starts with the amino acid diaminobutyric acid. The amino groups are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The compound is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Dab(Z)-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with exposed amino groups, which can further react to form more complex structures .

Scientific Research Applications

Boc-D-Dab(Z)-Ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Dab(Z)-Ol involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Z groups protect the amino groups from unwanted reactions, allowing for the selective formation of peptide bonds. The compound targets the amino groups of amino acids and peptides, facilitating their coupling and elongation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Dab(Z)-Ol is unique due to its dual protection with Boc and Z groups, providing greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOCVXNGYHGJK-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.